Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate
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Overview
Description
Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate is an organic compound with the molecular formula C8H9NO4 and a molecular weight of 183.16 g/mol . This compound is known for its unique structure, which includes a cyano group and a dioxolane ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate typically involves the reaction of ethyl cyanoacetate with 1,3-dioxolane-2-one under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at room temperature. The mixture is stirred until the reaction is complete, and the product is then purified through recrystallization.
Chemical Reactions Analysis
Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions where the cyano group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and alcohols.
Scientific Research Applications
Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of other organic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of polymers and as a corrosion inhibitor for metals.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate involves its interaction with molecular targets such as enzymes and proteins. The cyano group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. The dioxolane ring provides stability to the compound, allowing it to interact effectively with biological molecules .
Comparison with Similar Compounds
Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate can be compared with similar compounds such as:
Ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate: This compound has a similar structure but contains a dithiane ring instead of a dioxolane ring.
1,3-Dioxanes and 1,3-Dioxolanes: These compounds are structurally related and are used as protective groups in organic synthesis.
This compound stands out due to its unique combination of a cyano group and a dioxolane ring, which imparts specific chemical properties and reactivity.
Properties
IUPAC Name |
ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-2-11-7(10)6(5-9)8-12-3-4-13-8/h2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOJLHONQPUKAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1OCCO1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377590 |
Source
|
Record name | Ethyl cyano(1,3-dioxolan-2-ylidene)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121020-70-0 |
Source
|
Record name | Ethyl cyano(1,3-dioxolan-2-ylidene)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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